5-chloro-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-Chloro-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring, a sulfonamide group, and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through condensation reactions of 2-aminopyridines with α-bromoketones under specific conditions. Subsequent chlorination and sulfonamide formation steps are then carried out to introduce the chloro and sulfonamide groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as solvent-free synthesis and microwave irradiation can be employed to enhance the efficiency of the reactions. Additionally, catalysts may be used to facilitate specific steps in the synthetic route.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, including potential use as an anti-inflammatory or antimicrobial agent. Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism by which 5-chloro-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and functional groups.
Thiophene derivatives: Compounds containing thiophene rings with various substituents.
Sulfonamides: Other sulfonamide derivatives with different aromatic or aliphatic groups.
Uniqueness: 5-chloro-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-chloro-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S2/c1-9-4-5-17-8-10(16-12(17)6-9)7-15-21(18,19)13-3-2-11(14)20-13/h2-6,8,15H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIWXNQNQZCESK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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